molecular formula C11H20 B1604615 1-Methyldecahydronaphthalene CAS No. 2958-75-0

1-Methyldecahydronaphthalene

Cat. No.: B1604615
CAS No.: 2958-75-0
M. Wt: 152.28 g/mol
InChI Key: NHCREQREVZBOCH-UHFFFAOYSA-N
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Description

1-Methyldecahydronaphthalene is an organic compound with the molecular formula C₁₁H₂₀. It is a derivative of decahydronaphthalene, where a methyl group is attached to the first carbon atom. This compound is a colorless liquid with a characteristic aromatic odor and is known for its hydrophobic properties, making it insoluble in water but soluble in organic solvents such as alcohols and ethers .

Preparation Methods

1-Methyldecahydronaphthalene can be synthesized through various methods. One common synthetic route involves the hydrogenation of 1-methylnaphthalene under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The reaction conditions typically include temperatures ranging from 150°C to 250°C and pressures of 50 to 100 atmospheres .

Industrial production methods often involve the catalytic hydrogenation of naphthalene derivatives. The process requires stringent control of reaction parameters to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial-scale production .

Chemical Reactions Analysis

1-Methyldecahydronaphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-methylcyclohexanecarboxylic acid .

Scientific Research Applications

1-Methyldecahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyldecahydronaphthalene involves its interaction with molecular targets and pathways within cells. Due to its hydrophobic nature, it can easily penetrate cell membranes and interact with intracellular components. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various signaling pathways and enzymatic activities .

Comparison with Similar Compounds

1-Methyldecahydronaphthalene can be compared with other similar compounds such as decahydronaphthalene, 1-methylnaphthalene, and other methyl-substituted naphthalenes.

Properties

IUPAC Name

1-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCREQREVZBOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880795
Record name Decahydro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2958-75-0, 4683-94-7, 4683-95-8, 14398-67-5, 28258-89-1
Record name Decahydro-1-methylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2958-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyldecalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Methyl-decahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004683947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydro-1-methyl-, (1alpha,4aalpha,8abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004683958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydro-1-methyl-, (1alpha,4abeta,8aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028258891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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